2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
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Overview
Description
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a cycloheptane ring, and it is substituted with an amino group, a methoxyphenyl group, and a carboxamide group. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.
Cycloheptane Ring Formation: The cycloheptane ring is then fused to the thiophene ring through a series of cyclization reactions.
Substitution Reactions: The amino group, methoxyphenyl group, and carboxamide group are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-aminothiophene and 3-methoxythiophene share structural similarities with 2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide.
Cycloheptane Derivatives: Compounds like cycloheptanone and cycloheptanol also have a cycloheptane ring in their structure.
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring fused with a cycloheptane ring and the presence of multiple functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler thiophene or cycloheptane derivatives.
Biological Activity
2-Amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of tetrahydrothiophenes. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C₁₇H₂₀N₂O₂S
- CAS Number : 725222-05-9
- Molecular Weight : 304.42 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways involved in cancer proliferation and apoptosis.
Key Mechanisms:
- Antiproliferative Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various human tumor cell lines.
- Apoptosis Induction : It may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Inhibition of Angiogenesis : There is evidence suggesting that the compound can inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
Anticancer Activity
Recent studies have demonstrated the efficacy of this compound against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 (liver cancer) | 5.2 | Apoptosis induction via caspase activation |
MCF-7 (breast cancer) | 3.8 | Inhibition of cell cycle progression |
A549 (lung cancer) | 4.5 | Suppression of VEGF signaling |
These findings indicate that the compound has a promising profile as an anticancer agent.
Case Studies
- Case Study on HepG2 Cells : A recent publication reported that treatment with this compound resulted in a significant decrease in cell viability in HepG2 cells compared to untreated controls. The study attributed this effect to enhanced apoptosis and cell cycle arrest at the G1 phase.
- Combination Therapy Studies : Another study explored the effects of combining this compound with standard chemotherapeutic agents like cisplatin. The combination showed synergistic effects, enhancing cytotoxicity in resistant cancer cell lines.
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-21-12-7-5-6-11(10-12)19-17(20)15-13-8-3-2-4-9-14(13)22-16(15)18/h5-7,10H,2-4,8-9,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNIFAPXQWNIIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.